molecular formula C30H66Br2N2 B108035 N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide CAS No. 18464-23-8

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

Cat. No. B108035
CAS RN: 18464-23-8
M. Wt: 614.7 g/mol
InChI Key: XJTQVDIWFDTGMO-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with high dilution techniques to ensure the formation of the desired macrocyclic or polycyclic structures. For instance, the synthesis of tetramethyl tricyclo-octane derivatives is achieved from known precursors through alternative syntheses . Similarly, the synthesis of cyclen involves a three-step process starting from bis-imidazoline and 1,2-dibromoethane, yielding the product in a 65% overall yield . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a nickel complex with a macrobicyclic ligand was determined using X-ray diffraction, revealing a pseudooctahedral geometry . Similarly, the crystal and molecular structure of N,N,N',N'-tetra(2-nitrilethyl) ethane-1,2-diamine was determined by X-ray single crystal diffraction . These techniques would likely be applicable in analyzing the molecular structure of "N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide."

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their use as catalysts in various organic transformations. For instance, tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium salts have been used as dual-functional catalysts for the synthesis of 1-thioamidoalkyl-2-naphthols and pyrido[2,3-d:6,5-d']dipyrimidines . These examples suggest that the compound of interest may also exhibit catalytic properties in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by a range of techniques. For example, the swelling behavior of a monomeric amine in sodium montmorillonite was studied, showing its effectiveness as a swelling inhibitor . The physicochemical properties of tetramethylethylenediamine-based ionic liquids were measured, revealing high thermal stability and potential as green fuels . These studies provide insights into the potential properties of "N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide," such as thermal stability and application in material science.

Scientific Research Applications

Swelling Inhibitor for Sodium Montmorillonite

N1,N2-ditetradecy-N1, N1, N2, N2-tetrakis (2-hydroxyethyl) ethane-1,2-diaminium bromide, a compound similar to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, has been used as a sodium montmorillonite swelling inhibitor. This compound showed effective inhibition of sodium montmorillonite swelling, indicating potential applications in enhancing wellbore stability due to its ability to expel water molecules from the interlayer of sodium montmorillonite (Du et al., 2018).

Corrosion Inhibition

Various ionic liquid-based cationic surfactants, including those structurally related to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide, have been explored as corrosion inhibitors. These compounds have been found to be effective in inhibiting the corrosion of metals such as carbon steel and copper in acidic environments, suggesting their potential in corrosion protection applications (Hegazy et al., 2015).

Catalytic Activity in Chemical Reactions

Certain derivatives of N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide have been utilized as catalysts in various chemical reactions. For instance, N1,N1,N2,N2-tetramethyl-N1,N2-bis(sulfo)ethane-1,2-diaminium chloride ([TMBSED][Cl]2), an acidic ionic liquid, has been used to catalyze multicomponent reactions, indicating its utility in facilitating complex chemical syntheses (Zare et al., 2017).

Fluorescence Detection and Discrimination of DNA

A water-soluble cationic conjugated oligopyrene derivative structurally related to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide demonstrated rapid fluorescence quenching upon interaction with DNA. This property suggests potential applications in the detection and discrimination of different forms of DNA in aqueous media (Chen & Shi, 2009).

Inhibition of Hydrophobization in Surfactant–Polymer Flooding

In surfactant–polymer flooding, compounds similar to N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide have been used to inhibit the hydrophobization of sandstones. This is significant for enhancing the efficiency of enhanced oil recovery processes (Cui et al., 2016).

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Future Directions

The compound’s role as a bidentate ligand in the synthesis of CsPbBr3 nanocrystals suggests potential applications in the field of optoelectronic devices . Its ability to enhance the stability and photoluminescence quantum yield of the nanocrystals could make it a promising ligand for the preparation of perovskite nanocrystals with higher optical performance .

properties

IUPAC Name

dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H66N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTQVDIWFDTGMO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H66Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939856
Record name 1,2-Bis(dimethyldodecylammonium)ethane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N2-Didodecyl-N1,N1,N2,N2-tetramethylethane-1,2-diaminium bromide

CAS RN

18464-23-8
Record name N,N'-Bis(dodecyldimethyl)-1,2-ethanediammonium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(dimethyldodecylammonium)ethane dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Akhil, S Biswas, M Palabathuni… - The Journal of …, 2022 - ACS Publications
In recent years, colloidal cesium lead halide (CsPbX 3 ) perovskite nanocrystals (PNCs) have attracted significant attention from researchers due to their unique optical properties and …
Number of citations: 6 pubs.acs.org
X Liu, EC Lee - Nanomaterials, 2023 - mdpi.com
Over the past decade, perovskite technology has been increasingly applied in solar cells, nanocrystals, and light-emitting diodes (LEDs). Perovskite nanocrystals (PNCs) have attracted …
Number of citations: 1 www.mdpi.com
A Fateh, M Aliofkhazraei, AR Rezvanian - Arabian journal of Chemistry, 2020 - Elsevier
This review paper deals with corrosion of copper and its alloys in corrosive environments and their corrosion inhibitors. The main corrosion inhibitor groups for copper are introduced …
Number of citations: 387 www.sciencedirect.com
J Jessica - 2023 - savoirs.usherbrooke.ca
Avec l’émergence de pathogènes multirésistants aux antibiotiques, les infections nosocomiales constituent une préoccupation majeure pour la santé publique. La transmission des …
Number of citations: 0 savoirs.usherbrooke.ca

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